4-(2-Bromoethyl)styrene
Description
Significance of 4-(2-Bromoethyl)styrene as a Versatile Monomer and Building Block
The primary significance of this compound lies in its versatility, which stems from its two distinct reactive sites. The vinyl group attached to the benzene (B151609) ring can readily participate in various polymerization reactions, while the bromoethyl group provides a site for a wide array of nucleophilic substitution and elimination reactions. doi.org This dual reactivity allows it to be used as both a monomer for creating polymer backbones and as a functional building block for introducing the vinylphenyl moiety into other molecules.
As a monomer, it can be polymerized to form poly(this compound), a polymer with pendant bromoethyl groups that can be subsequently modified. This post-polymerization modification capability is crucial for creating functional polymers with tailored properties. As a building block, the bromoethyl group can react with nucleophiles, effectively attaching the styrenic group to a variety of substrates. This makes it an important intermediate in multi-step organic syntheses.
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 2499-63-0 sigmaaldrich.com |
| Chemical Formula | C₁₀H₁₁Br sigmaaldrich.com |
| Molar Mass | 211.10 g/mol |
| Appearance | Colorless to light yellow liquid |
Data sourced from publicly available chemical databases.
Overview of its Role in Polymer Science and Organic Synthesis
In polymer science , this compound is a key player in the synthesis of well-defined and functional polymers. Its most prominent application is as a terminating agent in anionic living polymerization. acs.org In this role, it reacts with living polymer chains, such as polystyryl or polyisoprenyl anions, to introduce a terminal 4-vinylphenyl group. acs.org This process yields macromonomers—polymer chains with a polymerizable group at one end—which are essential for creating graft and comb-like copolymers with controlled architectures. acs.org
The compound is also utilized in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). Although less common as a primary monomer in ATRP compared to styrene (B11656) or acrylates, its derivatives and related structures, such as (1-bromoethyl)benzene (B1216412), are widely used as initiators for the controlled polymerization of styrene. cmu.edu The principles of ATRP, which involve the reversible activation and deactivation of dormant polymer chains by a transition-metal catalyst, allow for the synthesis of polymers with predetermined molecular weights and low polydispersity. cmu.educmu.edu
In organic synthesis , the bromoethyl group is the primary site of reactivity. It can undergo elimination reactions, typically facilitated by a base, to yield other styrene derivatives. doi.orgscribd.com More importantly, it serves as an electrophile in substitution reactions. This allows for the covalent attachment of the styryl moiety to various nucleophilic molecules, a strategy employed in the synthesis of complex organic structures and functional materials. The reactivity is analogous to its isomer, (2-bromoethyl)benzene (B7723623), which is a known intermediate in the synthesis of pharmaceuticals and other fine chemicals. chemicalbook.com
Historical Context and Evolution of Research on Bromoethylated Styrene Derivatives
Research into bromoethylated styrene derivatives is intrinsically linked to the broader development of polymer chemistry and synthetic organic methodologies. The synthesis of related compounds, such as (2-bromoethyl)benzene, via the anti-Markovnikov addition of hydrogen bromide to styrene has been an established reaction for many decades. chemicalbook.comwikipedia.org This foundational chemistry paved the way for the preparation of more complex functionalized styrenes.
The evolution of controlled or "living" polymerization techniques in the latter half of the 20th century dramatically increased the importance of functional monomers like this compound. The advent of anionic living polymerization and, later, controlled radical polymerization methods like ATRP in the 1990s, created a demand for molecules that could be used to precisely control polymer architecture. acs.orgcmu.edu Research published in the mid-1990s demonstrated the high efficiency of this compound in terminating anionic polymerizations to produce well-defined macromonomers with nearly quantitative end-functionality. acs.org
The development of phase-transfer catalysis also provided efficient methods for reactions involving bromoalkylated aromatics, such as the elimination reaction of p-(2-bromoethyl)benzylchloride to form p-chloromethylated styrene, highlighting the synthetic utility of the bromoethyl handle. doi.org As synthetic methods have become more sophisticated, the focus has shifted towards using these versatile building blocks to create increasingly complex and functional materials for advanced applications.
A summary of the use of this compound as a terminating agent in anionic polymerization is presented below.
| Living Polymer | Terminating Agent | Solvent | Temperature | Result | Reference |
| Living Polystyrene | This compound | THF | -78 °C | 4-Vinylphenyl-terminated polystyrene (quantitative functionality) | acs.org |
| Living Polyisoprene | This compound | THF | -78 °C | 4-Vinylphenyl-terminated polyisoprene (quantitative functionality) | acs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2499-63-0 |
|---|---|
Molecular Formula |
C10H11Br |
Molecular Weight |
211.10 g/mol |
IUPAC Name |
1-(2-bromoethyl)-4-ethenylbenzene |
InChI |
InChI=1S/C10H11Br/c1-2-9-3-5-10(6-4-9)7-8-11/h2-6H,1,7-8H2 |
InChI Key |
MPDKBJPVJSVPPC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCBr |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Bromoethyl Styrene
Strategies for Carbon-Bromine Bond Formation in Styrenic Systems
The introduction of a bromine atom into the ethyl side chain of a styrene (B11656) molecule is a critical step in the synthesis of 4-(2-bromoethyl)styrene. The choice of strategy is often dictated by the availability of starting materials and the desired regioselectivity of the bromination.
Bromination of Substituted Styrene Precursors
One major approach involves the conversion of a pre-existing functional group on the ethyl side chain of a styrene derivative into a bromine atom. This is typically achieved through nucleophilic substitution reactions where a hydroxyl group is replaced by bromide.
The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl bromides. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this reaction can be applied to 4-(2-hydroxyethyl)styrene. The reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to facilitate the transformation. tcichemicals.com
The mechanism of the Appel reaction begins with the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with carbon tetrabromide. wikipedia.org The alcohol, in this case, 4-(2-hydroxyethyl)styrene, then acts as a nucleophile, attacking the phosphonium salt. This is followed by an intramolecular Sₙ2 displacement of the resulting triphenylphosphine oxide by the bromide ion, yielding the desired this compound. wikipedia.org The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a significant driving force for this reaction. wikipedia.org
A typical procedure involves treating 4-(2-hydroxyethyl)styrene with triphenylphosphine and carbon tetrabromide in a suitable solvent like dichloromethane. tcichemicals.com
Table 1: Appel Reaction for the Synthesis of (2-Bromoethyl)benzene (B7723623)
| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Reaction Time | Product | Yield |
|---|---|---|---|---|---|---|---|
| 2-Phenylethyl alcohol | Carbon tetrabromide | Triphenylphosphine | Dichloromethane | 0 °C to Room Temp | 1 hour | (2-Bromoethyl)benzene | 96% |
This table is based on a representative procedure for a similar substrate, demonstrating the effectiveness of the Appel reaction conditions. tcichemicals.com
N-Bromosuccinimide (NBS) is a versatile reagent for free-radical substitution reactions, particularly for the bromination of allylic and benzylic positions. wikipedia.orgchadsprep.commasterorganicchemistry.com While not a direct route to this compound from ethylstyrene, the Wohl-Ziegler reaction using NBS is a cornerstone of benzylic bromination and provides a relevant analogy. wikipedia.orgkoreascience.kr This reaction typically involves the use of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), and is often carried out in a non-polar solvent like carbon tetrachloride. wikipedia.orgkoreascience.kr
The mechanism proceeds via a radical chain reaction. The initiator generates a bromine radical from NBS, which then abstracts a benzylic hydrogen from the substrate to form a resonance-stabilized benzylic radical. chadsprep.comyoutube.com This radical then reacts with a molecule of Br₂ (generated in low concentrations from the reaction of NBS with HBr) to yield the benzylic bromide and a new bromine radical, which continues the chain. chadsprep.com The low concentration of Br₂ maintained by NBS is crucial to suppress competing electrophilic addition to any double bonds present in the molecule. chadsprep.commasterorganicchemistry.com
For a substrate like 4-ethylstyrene (B166490), this method would be expected to selectively brominate the benzylic position, yielding 4-(1-bromoethyl)styrene rather than the desired this compound. However, understanding this methodology is crucial for controlling regioselectivity in related styrenic systems.
Table 2: Representative Solvents for Wohl-Ziegler Bromination
| Solvent | Characteristics |
|---|---|
| Carbon tetrachloride | Traditional solvent, provides good yields but is toxic and ozone-depleting. wikipedia.org |
| 1,2-Dichlorobenzene | A less toxic alternative to CCl₄, can lead to higher yields and shorter reaction times. koreascience.kr |
Other Bromination Approaches for Bromoethyl-Substituted Aromatic Compounds
Beyond the direct benzylic bromination of 4-ethylstyrene, alternative strategies can be employed to introduce the bromoethyl functionality onto a styrene core. One prominent method is the anti-Markovnikov hydrobromination of 4-vinylstyrene. This reaction, typically initiated by radicals, directs the bromine atom to the terminal carbon of the vinyl group, yielding the desired this compound. The use of radical initiators such as azo compounds or peroxides is crucial to override the standard electrophilic addition mechanism that would otherwise produce the Markovnikov product, 1-(4-vinylphenyl)ethyl bromide. google.comlibretexts.org The reaction conditions, including the choice of solvent and initiator, play a significant role in maximizing the yield of the anti-Markovnikov product. google.com
Another approach involves the synthesis from precursor molecules that already contain the bromoethyl group, followed by the formation of the styrene moiety. For instance, (2-bromoethyl)benzene can be subjected to reactions that introduce a vinyl group at the para position. However, this is often a more complex and less direct route.
Furthermore, various brominating agents have been developed as alternatives to molecular bromine for aromatic compounds, which can be adapted for substrates containing ethyl groups. researchgate.net These can include N-bromosuccinimide (NBS) in the presence of a suitable initiator for benzylic bromination, or reagents for the conversion of alcohols to bromides if starting from a hydroxyethyl-substituted styrene. researchgate.net
Comparative Analysis of Synthetic Pathways
The choice of a synthetic pathway for this compound is a critical decision influenced by several factors, including reaction yield, selectivity, purity of the final product, and the feasibility of scaling the process for industrial production.
Yield, Selectivity, and Purity Considerations
The anti-Markovnikov hydrobromination of 4-vinylstyrene can offer high selectivity for the desired product when radical conditions are carefully controlled. libretexts.org The absence of competing reactions, such as polymerization of the styrene starting material or product, is essential for achieving high purity. The yield of this reaction is highly dependent on the efficiency of the radical initiation and the suppression of the competing ionic pathway.
Benzylic bromination of 4-ethylstyrene using reagents like N-bromosuccinimide (NBS) can also be a viable route. However, the selectivity can be a concern, as over-bromination or bromination at other positions on the aromatic ring can occur. The purity of the resulting this compound would then depend on the effectiveness of the purification methods to remove these byproducts.
The following table provides a conceptual comparison of these two primary synthetic pathways:
| Synthetic Pathway | Key Reagents | Typical Yield | Selectivity | Purity Challenges |
| Anti-Markovnikov Hydrobromination | 4-Vinylstyrene, HBr, Radical Initiator (e.g., AIBN, Peroxides) | Moderate to High | High (for anti-Markovnikov product) | Potential for polymerization, residual starting material. |
| Benzylic Bromination | 4-Ethylstyrene, N-Bromosuccinimide (NBS), Radical Initiator | Moderate to High | Moderate to High (for benzylic position) | Potential for over-bromination, ring bromination, and other isomers. |
Note: The values in this table are generalized and can vary significantly based on specific reaction conditions.
Scalability and Industrial Relevance of Synthetic Routes
For a synthetic route to be industrially relevant, it must be scalable, cost-effective, and safe. The anti-Markovnikov hydrobromination of vinyl aromatic compounds has been explored for its industrial potential. google.com The use of gaseous hydrogen bromide and a suitable radical initiator can be adapted for continuous flow processes, which often offer better control over reaction parameters and improved safety compared to batch processes. google.com The availability and cost of the starting material, 4-vinylstyrene, and the radical initiator are key economic considerations.
Processes for the production of related compounds, such as bromostyrene from bromoethyl bromobenzene, have been developed at an industrial scale, suggesting that the handling of similar chemical structures is feasible. google.com These processes often involve high temperatures and specialized equipment to manage the reaction and purification steps, such as fractional distillation. google.com
Purification and Characterization Methodologies for Synthesized this compound
After synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and any polymerization inhibitors. Subsequent characterization is essential to confirm the identity and purity of the compound.
Common purification techniques for styrene derivatives include:
Distillation: Vacuum distillation is often employed to purify thermally sensitive compounds like styrenes, as it allows for boiling at a lower temperature, thereby reducing the risk of polymerization.
Column Chromatography: For laboratory-scale purifications, column chromatography using silica (B1680970) gel or alumina (B75360) can be effective in separating the desired product from impurities with different polarities. A non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent, would likely be suitable for the non-polar this compound.
The characterization of this compound relies on a combination of spectroscopic methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl group protons (typically in the range of 5-7 ppm with distinct coupling patterns), the aromatic protons (around 7-7.5 ppm), and the two methylene (B1212753) groups of the bromoethyl substituent. The methylene group attached to the bromine would appear as a triplet at a higher chemical shift (downfield) compared to the methylene group attached to the aromatic ring, which would also be a triplet.
¹³C NMR: The carbon NMR spectrum would show distinct peaks for the vinyl carbons, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), and the two aliphatic carbons of the bromoethyl group.
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the vinyl group (typically above 3000 cm⁻¹), C=C stretching of the vinyl group and the aromatic ring (around 1600-1640 cm⁻¹ and 1450-1600 cm⁻¹, respectively), and the C-Br stretching vibration (typically in the lower frequency region of the spectrum, around 500-600 cm⁻¹).
Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of this compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be observed for the molecular ion peak and any bromine-containing fragment ions, appearing as two peaks with a mass difference of two.
Polymerization Studies of 4 2 Bromoethyl Styrene and Its Derivatives
Anionic Living Polymerization of 4-(2-Bromoethyl)styrene
Anionic living polymerization is a powerful method for producing polymers with controlled molecular weights and narrow molecular weight distributions. wikipedia.orgmdpi.com The application of this technique to styrenic monomers has been extensively studied. wikipedia.orgresearchgate.net However, the presence of the reactive bromoethyl group in this compound introduces challenges and opportunities for functionalization.
Synthesis of ω-Styryl Macromonomers via Anionic Termination
The synthesis of macromonomers, which are polymers with a polymerizable end group, is a key strategy for creating branched and graft copolymers. In the context of anionic polymerization, ω-styryl macromonomers can be prepared by terminating living anionic polymers with a reagent that introduces a styrenic functionality.
A common method involves the reaction of living polystyryllithium with 4-(chlorodimethylsilyl)styrene (CDMSS). researchgate.net This reaction is highly selective, with polybutadienyllithium showing the highest selectivity and polystyryllithium the lowest. researchgate.net The resulting macromonomers can then be polymerized to form comb-like structures. researchgate.net
Another approach to introduce a terminal styryl group involves the reaction of living anionic polymers with vinylbenzyl chloride (more formally known as chloromethylstyrene). This method has been used to prepare polystyrene macromonomers with a polymerizable styrene (B11656) unit at one end. elte.hu The general reaction scheme for the synthesis of ω-styryl polystyrene macromonomers is depicted below:
Step 1: Anionic Polymerization of Styrene: Styrene is polymerized using an initiator like sec-butyllithium (B1581126) in a non-polar solvent such as benzene (B151609) to create living polystyryl anions. elte.hu
Step 2: Termination with an Unsaturated Electrophile: The living polymer chains are then reacted with an excess of an unsaturated electrophile like vinylbenzyl bromide or chloride. This reaction introduces the terminal styryl group. elte.hu
Table 1: Synthesis of ω-Styryl Polystyrene Macromonomers
| Initiator | Monomer | Terminating Agent | Resulting Macromonomer |
|---|---|---|---|
| sec-Butyllithium | Styrene | Vinylbenzyl bromide | ω-Styryl Polystyrene |
| sec-Butyllithium | Styrene | Vinylbenzyl chloride | ω-Styryl Polystyrene |
Influence of Reaction Conditions (e.g., Temperature, Solvent, Initiator) on Polymerization Control
The success of anionic living polymerization is highly dependent on the stringent control of reaction conditions to prevent premature termination or side reactions. nist.gov
Temperature: Low temperatures are often crucial for maintaining the "living" nature of the polymer chains, especially when dealing with functional monomers. For instance, the anionic polymerization of m-(tert-butyldimethylsilyl)oxymethylstyrene, a precursor to a halomethylstyrene, is typically carried out at -78 °C in tetrahydrofuran (B95107) (THF). acs.org This low temperature minimizes side reactions and allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices. acs.org
Solvent: The choice of solvent significantly impacts the polymerization kinetics and the structure of the resulting polymer. Polar aprotic solvents like THF are often necessary to solvate the ionic species and promote initiation and propagation. wikipedia.org In the case of p-(2,2′-diphenylethyl)styrene, a mixed solvent system of cyclohexane (B81311) and THF (with a volume ratio of 20:1) at 40 °C was found to support living polymerization characteristics. nih.gov The use of hydrocarbon solvents like benzene is also common, particularly for the polymerization of non-polar monomers like styrene. researchgate.net
Table 2: Effect of Reaction Conditions on Anionic Polymerization of Styrene Derivatives
| Monomer | Initiator | Solvent | Temperature (°C) | Observations |
|---|---|---|---|---|
| m-(tert-butyldimethylsilyl)oxymethylstyrene | s-BuLi | THF | -78 | Living polymerization, predictable MW, narrow PDI acs.org |
| p-(2,2′-diphenylethyl)styrene | n-BuLi | Cyclohexane/THF (20:1) | 40 | Living polymerization characteristics nih.gov |
| Styrene | sec-BuLi | Benzene | Room Temperature | Controlled polymerization elte.hu |
End-Group Fidelity and Functionalization Efficiency in Anionic Systems
A key advantage of living anionic polymerization is the ability to precisely control the end-group functionality of the polymer chains. wikipedia.org This is achieved by terminating the living polymer with a specific electrophilic reagent. The efficiency of this end-capping reaction is crucial for obtaining polymers with a high degree of end-group fidelity.
For instance, living anionic polymers of styrene can be coupled with poly(m-halomethylstyrene)s in THF. acs.org These reactions, carried out at temperatures ranging from -78 °C to -40 °C, can lead to the formation of well-defined comblike branched polystyrenes. acs.org The efficiency of these coupling reactions is critical for achieving the desired branched architecture. Similarly, the reaction of living polystyryl anions with vinylbenzyl bromide or chloride is designed to quantitatively introduce a terminal styryl group. elte.hu
Controlled/Living Radical Polymerization (CLRP) Techniques
Controlled/living radical polymerization (CLRP) techniques offer an alternative to anionic polymerization for synthesizing well-defined polymers, often with greater tolerance to functional groups and less stringent reaction conditions.
Atom Transfer Radical Polymerization (ATRP) of this compound Analogs
Atom Transfer Radical Polymerization (ATRP) has emerged as a robust and versatile method for the controlled polymerization of a wide range of monomers, including styrene and its derivatives. cmu.eduacs.org The mechanism of ATRP involves a reversible redox process catalyzed by a transition metal complex, which allows for the controlled growth of polymer chains. acs.org
The initiator in ATRP plays a crucial role as it determines the α-chain terminus of the polymer. thescipub.comnih.gov By designing initiators with specific functional groups, it is possible to synthesize polymers with desired end-group functionalities. For styrene polymerization, initiators containing a bromine atom are commonly used. youtube.com
The general structure of an ATRP initiator is an alkyl halide with an activating group on the α-carbon. thescipub.comnih.gov This structure allows for the homolytic cleavage of the carbon-halogen bond in the presence of a catalyst, initiating the polymerization. thescipub.com
Examples of bromo-functionalized initiators used for styrene polymerization include:
(1-Bromoethyl)benzene (B1216412): This is a common and effective initiator for the ATRP of styrene. researchgate.net
α,α'-Dibromo-p-xylene: This difunctional initiator can be used to synthesize polymers with functionality at the midpoint of the chain. cmu.edu
N-allyl-2-bromopropinamide (ABPN): This initiator introduces a vinyl end-group, allowing for the synthesis of vinyl-functional polystyrene. thescipub.com
2-(3-bromo-3-phenylpropyl)isoindoline-1,3-dione: This novel initiator has been used to produce amino-end functionalized polystyrene. researchgate.net
The efficiency of these initiators is influenced by the reaction conditions, such as the catalyst system, temperature, and solvent. For example, the polymerization of styrene using (1-bromoethyl)benzene is often carried out at 110 °C with a CuBr/dNbpy catalyst system. researchgate.net
Table 3: Bromo-functionalized Initiators for ATRP of Styrene
| Initiator | Resulting Polymer End-Group |
|---|---|
| (1-Bromoethyl)benzene | Phenyl |
| α,α'-Dibromo-p-xylene | p-Xylene (mid-chain) |
| N-allyl-2-bromopropinamide | N-allyl-acetamido |
| 2-(3-bromo-3-phenylpropyl)isoindoline-1,3-dione | Phthalimido |
The design of such bromo-functionalized initiators is a key strategy for introducing specific functionalities at the chain end of polystyrene, which can then be used for further reactions, such as block copolymer synthesis or surface grafting.
Free Radical Copolymerization of this compound and its Derivatives
Free radical copolymerization is a widely used method for synthesizing polymers from two or more different monomers. researchgate.net The properties of the resulting copolymer are dependent on the composition and distribution of the monomer units in the polymer chain, which are in turn governed by the reactivity of the monomers. tulane.edu
In a free radical copolymerization involving two monomers, M1 and M2, there are four possible propagation reactions, each with its own rate constant (k):
~M1• + M1 → ~M1M1• (k11)
~M1• + M2 → ~M1M2• (k12)
~M2• + M1 → ~M2M1• (k21)
~M2• + M2 → ~M2M2• (k22)
The monomer reactivity ratios, r1 and r2, are defined as:
r1 = k11 / k12
r2 = k22 / k21
These ratios indicate the preference of a growing polymer chain ending in a particular monomer unit to add the same monomer (homopropagation) versus the other monomer (crosspropagation). fiveable.me
The values of the reactivity ratios determine the composition and structure of the resulting copolymer: fiveable.me
r1r2 ≈ 1: Ideal or random copolymerization, where the monomer units are randomly distributed along the chain.
r1r2 < 1: Tendency towards alternating copolymerization.
r1r2 > 1: Tendency towards block copolymerization.
r1 > 1 and r2 < 1: The copolymer will be enriched in monomer 1.
For the copolymerization of styrene and its derivatives, the reactivity ratios are influenced by the electronic and steric effects of the substituents on the phenyl ring. cmu.edu For example, in the copolymerization of styrene (M1) and n-butyl acrylate (B77674) (M2), the reactivity ratios were found to be in the range of r1 = 0.68 - 0.82 and r2 = 0.22 - 0.26, indicating a tendency for some alternation but with the incorporation of both monomers. cmu.edu
The following table provides literature values for the reactivity ratios of styrene with various comonomers, which can provide an indication of the expected reactivity of this compound in similar systems.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1r2 | Copolymer Type |
| Styrene | Methyl Methacrylate | 0.52 | 0.46 | 0.24 | Tendency to alternate |
| Styrene | Acrylonitrile | 0.40 | 0.04 | 0.016 | Alternating |
| Styrene | 2-Ethylhexyl Acrylate | 0.926 | 0.238 | 0.22 | Random/Slightly alternating |
Data compiled from various sources. frontiersin.orgchegg.com
Given that this compound is structurally similar to styrene, its reactivity in copolymerizations is expected to be comparable. The bromoethyl group is not anticipated to significantly alter the reactivity of the vinyl group through electronic effects. Therefore, in copolymerizations with monomers like acrylates and methacrylates, this compound would likely exhibit reactivity ratios similar to those of styrene, leading to the formation of random or slightly alternating copolymers.
Synthesis of Random Copolymers Incorporating Bromoethylstyrene Units (e.g., Poly(styrene-co-4-bromostyrene) Analogs)
Random copolymers containing functionalized styrene units are commonly synthesized via free-radical polymerization. polymersource.ca This method allows for the incorporation of monomers like this compound into a polymer chain alongside a comonomer, such as styrene. The synthesis is typically carried out in solution using a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) at an elevated temperature (e.g., 60-80 °C). mdpi.comchemrxiv.org
The general procedure involves dissolving the desired ratio of this compound and a comonomer (e.g., styrene) in a suitable solvent (such as tetrahydrofuran or toluene). mdpi.com The initiator is then added, and the mixture is heated under an inert atmosphere for a specified period to achieve the desired conversion. mdpi.com The resulting copolymer is then isolated by precipitation in a non-solvent, such as methanol, and dried. polymersource.camdpi.com The final copolymer composition can be determined using analytical techniques like ¹H-NMR spectroscopy by comparing the integration of characteristic proton signals from each monomer unit. polymersource.ca
An example of a closely related synthesis is the preparation of Poly(styrene-co-4-bromostyrene), which is also achieved through radical polymerization of the respective monomers. polymersource.ca
Control over Copolymer Composition and Sequence Distribution
Control over the composition and sequence distribution of monomer units in a copolymer is crucial as it dictates the final properties of the material. researchgate.net In the free-radical copolymerization of this compound (M1) with a comonomer like styrene (M2), the instantaneous composition of the copolymer being formed is described by the Mayo-Lewis equation. researchgate.net
This control is fundamentally governed by the monomer reactivity ratios, r1 and r2. researchgate.net
r1 > 1 : The growing chain ending in M1 prefers to add another M1 monomer.
r1 < 1 : The growing chain ending in M1 prefers to add an M2 monomer.
r1r2 = 1 : An ideal random copolymer is formed, with the composition determined by the feed ratio.
r1r2 < 1 : There is a tendency towards alternation.
r1r2 > 1 : There is a tendency towards block formation.
Reactivity and Functionalization Chemistry of 4 2 Bromoethyl Styrene
Nucleophilic Substitution Reactions of the Bromoethyl Moiety
The bromoethyl group in 4-(2-bromoethyl)styrene is the primary site for nucleophilic substitution reactions. As a primary alkyl halide, it readily undergoes reactions with a variety of nucleophiles, allowing for the introduction of diverse functional groups.
The substitution at the primary carbon of the bromoethyl group predominantly proceeds via the S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism . This mechanism involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine atom (the leaving group). masterorganicchemistry.com This "backside attack" leads to a trigonal bipyramidal transition state where the carbon atom is momentarily five-coordinate. As the new bond with the nucleophile forms, the carbon-bromine bond breaks. masterorganicchemistry.com
A key characteristic of the S(_N)2 reaction is the inversion of configuration at the reaction center. masterorganicchemistry.com If the carbon atom bearing the bromine were a stereocenter, the reaction would result in a product with the opposite stereochemistry. However, since the target carbon in this compound is prochiral, the reaction does not lead to the formation of a chiral center unless a chiral nucleophile is used.
The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, as described by a second-order rate law: Rate = k[R-Br][Nu]. msu.edu The reactivity is sensitive to steric hindrance; primary alkyl halides like this compound are highly reactive in S(_N)2 reactions because the backside approach of the nucleophile is relatively unhindered. libretexts.org
The amenability of the bromoethyl group to S(_N)2 displacement allows for the straightforward synthesis of a wide array of 4-vinylphenethyl derivatives.
Amines: Primary amines can be synthesized by reacting this compound with ammonia. However, this reaction often leads to a mixture of primary, secondary, and tertiary amines due to the primary amine product being nucleophilic itself. mdpi.com A more controlled method is the reaction with sodium azide (B81097) followed by reduction, or by using phthalimide (B116566) anion (Gabriel synthesis) to avoid over-alkylation. mdpi.com For example, poly[4-(2-aminoethyl)styrene] has been synthesized from this compound, highlighting a direct application of this transformation. lookchem.com
Alcohols: The corresponding alcohol, 4-(2-hydroxyethyl)styrene, can be prepared by treating this compound with a strong base like sodium hydroxide (B78521) in a nucleophilic substitution reaction.
Azides: The introduction of an azide group is readily achieved by reacting this compound with sodium azide (NaN(_3)) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). This reaction is a reliable S(_N)2 process. A similar transformation has been demonstrated in the synthesis of an α-azidomethyl styrene (B11656) derivative, where a dibromo precursor was reacted with sodium azide to yield the desired product. mdpi.comresearchgate.net
Thiols: Thiols can be prepared by reacting the alkyl bromide with a sulfur nucleophile. A common method involves using sodium hydrosulfide (B80085) (NaSH). Alternatively, thiourea (B124793) can be used to form an isothiouronium salt, which is then hydrolyzed to yield the thiol. This two-step method avoids the formation of thioether byproducts.
The following table summarizes typical nucleophilic substitution reactions performed on this compound.
| Nucleophile | Reagent(s) | Product | Functional Group Introduced |
| Amine | 1. NaN₃ 2. LiAlH₄ | 4-(2-Aminoethyl)styrene | -NH₂ |
| Hydroxide | NaOH | 4-(2-Hydroxyethyl)styrene | -OH |
| Azide | NaN₃ | 4-(2-Azidoethyl)styrene | -N₃ |
| Thiol | 1. SC(NH₂)₂ 2. NaOH, H₂O | 4-(2-Mercaptoethyl)styrene | -SH |
The styrenic vinyl group is not merely a passive spectator in the nucleophilic substitution reactions of the bromoethyl moiety. It can actively participate through a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.orgvedantu.com The π-electrons of the vinyl group can act as an internal nucleophile, attacking the electrophilic carbon atom and displacing the bromide leaving group. wikipedia.orgvedantu.com
This participation leads to the formation of a stabilized, bridged carbocation intermediate known as a phenonium ion . wikipedia.org The reaction proceeds in two steps:
Formation of the phenonium ion intermediate (rate-determining step).
Attack of the external nucleophile on the phenonium ion.
The nucleophile can attack either of the two carbons that were part of the bridged intermediate. This mechanism has two significant consequences:
Rate Acceleration: NGP often leads to a significant increase in the reaction rate compared to analogous substrates without the participating group (e.g., ethyl bromide). vedantu.comyoutube.com This is because the intramolecular attack is entropically favored.
Stereochemical Control: If the reaction were to occur at a chiral center, NGP typically results in retention of configuration . This is because two consecutive S(_N)2-like inversions occur: one by the neighboring group and one by the external nucleophile. dalalinstitute.comresearchgate.net
While the carbon in this compound is not chiral, the potential for phenonium ion formation can influence reactivity and may lead to rearranged products under certain conditions, particularly in solvolysis reactions with weak nucleophiles. A study on the similar compound 2-bromoethylbenzene showed that it undergoes substitution with iodide, and its reactivity can be influenced by the solvent and nucleophile. researchgate.net The presence of the vinyl group in this compound provides a pathway for π-system participation that is absent in simple alkyl halides. wikipedia.orgvedantu.com
Cross-Coupling Reactions Involving this compound
This compound offers two potential sites for palladium-catalyzed cross-coupling reactions: the C(sp³)–Br bond of the ethyl group and the C(sp²)–H bonds of the vinyl group. This duality necessitates careful control of reaction conditions to achieve selectivity.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. youtube.com
Suzuki Coupling: This reaction couples an organohalide with an organoboron compound. wikipedia.org While typically used for aryl or vinyl halides, Suzuki reactions can be adapted for alkyl halides. aidic.it A Suzuki coupling involving the C–Br bond of this compound would require specific catalysts and conditions developed for C(sp³)–C(sp²) coupling, often employing specialized phosphine (B1218219) ligands. reddit.commdpi.com
Heck Reaction: The Heck reaction typically couples an aryl or vinyl halide with an alkene. youtube.com The vinyl group of this compound can participate as the alkene partner in a Heck reaction with an aryl or vinyl halide, leading to stilbene (B7821643) derivatives. nih.govu-szeged.huresearchgate.net Conversely, a direct Heck-type reaction at the C–Br bond is not the standard pathway for this transformation.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Similar to the Heck reaction, the Sonogashira coupling is characteristic of C(sp²)–X bonds. libretexts.org Therefore, under standard Sonogashira conditions, one would not expect a reaction at the bromoethyl group. nih.govmdpi.com Selective coupling at the vinyl C-H bond (oxidative Heck/Sonogashira) could be a possibility, but reaction at the C-Br bond is unlikely.
The following table summarizes the expected reactivity of this compound in standard palladium-catalyzed cross-coupling reactions.
| Reaction | Coupling Partner | Expected Reactive Site on this compound |
| Suzuki | Arylboronic acid | C–Br (with specific catalysts for alkyl halides) |
| Heck | Aryl bromide | Vinyl group (as the alkene component) |
| Sonogashira | Terminal alkyne | Unlikely to react at either site under standard conditions |
Achieving selectivity in cross-coupling reactions with this compound hinges on exploiting the inherent differences in reactivity between the C(sp³)–Br bond and the vinyl C(sp²)–H bonds.
The oxidative addition of a palladium(0) catalyst to a C(sp²)–X bond (where X is a halide) is generally much faster and more facile than oxidative addition to a C(sp³)–X bond. wisc.edunih.gov This difference forms the basis for chemoselectivity.
Strategies for Selective Coupling:
Reaction at the Vinyl Group: Standard Heck, Suzuki, and Sonogashira conditions that are designed for aryl or vinyl halides will generally leave the alkyl bromide moiety untouched. To achieve a reaction at the vinyl group, it would typically be converted into a more reactive species, such as a vinyl halide or vinyl triflate, although direct C-H activation is also possible under specific conditions. In a standard Heck reaction, the vinyl group of this compound itself can act as the alkene coupling partner. u-szeged.huresearchgate.net
Reaction at the Bromoethyl Group: To selectively target the C–Br bond, one must employ conditions specifically developed for the cross-coupling of unactivated alkyl halides. These often involve:
Specialized Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the challenging oxidative addition to the C(sp³)–Br bond. reddit.com
Nickel Catalysis: Nickel catalysts are often more effective than palladium for the cross-coupling of alkyl halides. nih.govresearchgate.net
Cross-Electrophile Coupling: Reductive cross-coupling methods, which can couple two different electrophiles (e.g., a vinyl halide and an alkyl halide), offer another route. wisc.eduacs.org In such a reaction, this compound would serve as the alkyl electrophile.
By carefully selecting the catalyst system, ligands, and reaction conditions, it is possible to direct the cross-coupling reaction to either the vinyl or the bromoethyl site of this versatile bifunctional molecule. researchgate.netnih.gov
Electrophilic Aromatic Substitution on the Styrene Ring (where applicable to derivatives)
The susceptibility of the styrene ring in this compound and its derivatives to electrophilic aromatic substitution is a key aspect of its chemistry. While comprehensive studies on a wide range of electrophilic aromatic substitution reactions for this compound itself are not extensively documented in the reviewed literature, the behavior of closely related precursors provides valuable insights.
A notable example is the nitration of (2-bromoethyl)benzene (B7723623), a direct precursor to this compound. This reaction is a critical step in the synthesis of 4-nitrostyrene. proquest.com In this process, the aromatic ring of (2-bromoethyl)benzene is subjected to nitration, leading to the introduction of a nitro group. The para-isomer is then isolated and subsequently dehydrobrominated to yield 4-nitrostyrene. proquest.com This demonstrates that the benzene (B151609) ring bearing the 2-bromoethyl group is amenable to electrophilic attack.
Generally, electrophilic aromatic substitution reactions proceed via a two-step mechanism. masterorganicchemistry.com The first, and typically rate-determining, step involves the attack of the aromatic ring on an electrophile, leading to the formation of a carbocation intermediate known as an arenium ion. masterorganicchemistry.comwikipedia.org This intermediate is stabilized by resonance. In the second step, a proton is removed from the ring, restoring aromaticity and resulting in the substituted product. masterorganicchemistry.com
The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of substitution. For a derivative of this compound, both the vinyl group and the 2-bromoethyl group would influence the regioselectivity of the reaction. Both alkyl and vinyl groups are generally considered ortho-, para-directing and activating groups. wikipedia.org However, the presence of the bromine atom in the side chain could exert a deactivating inductive effect. The interplay of these electronic effects would dictate the precise outcome of electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation on the styrene ring of these molecules. wikipedia.orgmasterorganicchemistry.com
Electrochemical Transformations of Bromoethyl-Terminated Polystyrenes
Bromoethyl-terminated polystyrenes, which can be synthesized using initiators derived from this compound, are amenable to a range of electrochemical transformations. These methods offer a high degree of control over the modification of the polymer chain ends.
Reductive Cleavage of Carbon-Bromine Bonds
The carbon-bromine bond at the terminus of polystyrene chains can be selectively cleaved through electrochemical reduction. This process has been investigated as a method for polymer end-group modification, particularly for polymers synthesized via atom transfer radical polymerization (ATRP), which inherently possess halogen end-groups. wikipedia.orgmakingmolecules.comkpi.ua The reductive cleavage of the C-Br bond is a key step that can lead to either hydrogenation or coupling of the polymer chains, depending on the reaction conditions. wikipedia.orgmakingmolecules.comkpi.ua
The mechanism of this reductive cleavage has been studied using cyclic voltammetry, which reveals that the polystyrene-bromide undergoes electron transfer accompanied by the concerted removal of the C-Br functionality. wikipedia.orgmakingmolecules.comkpi.ua The process involves the reduction of the terminal alkyl halide (RX) to a radical intermediate (R•). This radical can then undergo further reactions, as detailed in the subsequent section. The choice of electrode material has a significant impact on this process, with silver electrodes showing electrocatalytic activity that enhances the cleavage of the carbon-halogen bond compared to glassy carbon electrodes. wikipedia.org
Selectivity Control in Electrochemical Hydrogenation vs. Coupling
The electrochemical reduction of bromoethyl-terminated polystyrenes can be steered towards two primary outcomes: hydrogenation (hydrodehalogenation) to form a proton-terminated polystyrene (PS-H), or reductive coupling to form a dimer (PS-PS). The selectivity between these two pathways can be effectively controlled by manipulating the reaction conditions, such as the applied potential, the choice of electrode material, and the presence of proton donors. wikipedia.orgmakingmolecules.comkpi.ua
At highly negative potentials, the initially formed polystyrene radical (PS•) can be further reduced to a carbanion (PS-), which is then protonated by a proton source in the solution to yield the hydrogenated product (PS-H). wikipedia.org This pathway is favored when a good proton donor, such as acetic acid, is present in the electrolyte solution. wikipedia.org
Conversely, at less negative potentials, the polystyrene radical (PS•) has a longer lifetime and can undergo radical-radical coupling to form a dimer with twice the molecular weight of the starting polymer. wikipedia.org This coupling reaction is more prevalent in the absence of an efficient proton donor. The choice of electrode material also influences the outcome. For instance, on a glassy carbon electrode at sufficiently negative potentials, the two-electron reduction to the carbanion is favored, leading predominantly to the hydrogenated product. wikipedia.org On a silver electrode, the potential can be set to favor the formation of the radical intermediate, which can then lead to coupling products. wikipedia.org
The following table summarizes the results of controlled-potential electrolysis of bromine-capped polystyrene (PS-Br) under different conditions, illustrating the control over hydrogenation and coupling products.
| Entry | Electrode | Proton Donor | Applied Potential (V vs. SCE) | Hydrogenation Product (PS-H) Yield (%) | Coupling Product (PS-PS) Yield (%) |
|---|---|---|---|---|---|
| 1 | Glassy Carbon | None | -1.9 | 95 | 5 |
| 2 | Glassy Carbon | Acetic Acid (10 eq.) | -1.9 | >99 | <1 |
| 3 | Silver | None | -1.4 | 10 | 90 |
| 4 | Silver | Acetic Acid (10 eq.) | -1.4 | 90 | 10 |
These findings demonstrate that electrochemical methods provide a versatile and highly tunable platform for the precise modification of bromoethyl-terminated polystyrenes, allowing for selective formation of either hydrogenated or coupled products with high efficiency. wikipedia.org
Applications of 4 2 Bromoethyl Styrene in Macromolecular Engineering
Construction of Well-Defined Macromolecular Architectures
The strategic incorporation of 4-(2-bromoethyl)styrene into polymer chains allows for the precise construction of macromolecules with predetermined structures, functionalities, and properties. This control is paramount for tailoring materials for specific high-performance applications.
Synthesis of End-Functionalized Polymers and Macromonomers
The synthesis of polymers with specific end-group functionalities is crucial for their application as building blocks for more complex structures like block copolymers or for their immobilization onto surfaces. This compound can be instrumental in creating vinyl-terminated macromonomers. In a controlled polymerization technique like ATRP, a functional initiator can be used to polymerize monomers such as styrene (B11656). By analogy, a molecule with a similar structure to this compound, containing a reactive initiating site and a polymerizable vinyl group, can be employed to produce well-defined vinyl end-functional polystyrene. For instance, N-allyl-2-bromopropinamide has been successfully used as an initiator for the ATRP of styrene, yielding polymers with a terminal vinyl group. thescipub.com This approach allows for the synthesis of macromonomers with controlled molecular weight and narrow molecular weight distribution. thescipub.comcmu.edu
The efficiency and control over the polymerization are significantly influenced by the reaction conditions, including the choice of catalyst, ligand, and the monomer-to-initiator ratio. thescipub.com The resulting macromonomers, possessing a polymerizable end group, are valuable precursors for the synthesis of graft copolymers and other complex architectures. cmu.edu
| Initiator | Monomer | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| N-allyl-2-bromopropinamide (ABPN) | Styrene | CuBr/Bipyridine | Produces vinyl end-functional polystyrene with narrow molecular weight distribution (Mw/Mn ~1.18). | thescipub.com |
| 2-vinyloxyethyl 2-bromoisobutyrate (VBIB) | Styrene, Methyl Methacrylate, etc. | CuBr/Hexamethyltriethylenetetramine | Versatile initiator for producing various vinyl-terminated macromonomers with controlled molecular weights. | cmu.edu |
Fabrication of Complex Polymer Topologies:
The ability to introduce specific functionalities along a polymer chain or at its ends opens up possibilities for creating intricate three-dimensional structures.
Star polymers, consisting of multiple linear polymer chains linked to a central core, exhibit unique rheological and solution properties compared to their linear counterparts. The "core-first" approach is a common method for synthesizing star polymers, where a multifunctional initiator is used to simultaneously grow multiple polymer arms. For example, a novel octafunctional calixarene derivative has been employed as an initiator for the ATRP of styrene, resulting in well-defined eight-arm star polystyrenes with narrow polydispersity. cmu.edu Similarly, a tetra-functional initiator, pentaerythritol tetrakis(2-chloropropionate), has been used to synthesize four-arm star polymers of styrene and lauryl methacrylate. iarjset.com These studies demonstrate that by using initiators with a specific number of initiating sites, the number of arms in the resulting star polymer can be precisely controlled. cmu.eduiarjset.comnsrrc.org.tw The bromoethyl group of this compound could be envisioned as a precursor to an initiating site on a multifunctional core, from which polymer arms could be grown.
| Initiator | Number of Arms | Monomer | Key Findings | Reference |
|---|---|---|---|---|
| Octafunctional calixarene derivative | 8 | Styrene | Synthesis of precisely eight-arm stars with narrow polydispersity. Irreversible coupling between stars can occur at high conversions. | cmu.edu |
| Pentaerythritol tetrakis(2-chloropropionate) | 4 | Styrene, Lauryl Methacrylate | Successful synthesis of four-arm star polymers with molecular weight increasing with conversion, indicating a living polymerization. | iarjset.com |
| Tetra-functional initiator (4f-BiB) | 4 | Styrene, 2-vinyl pyridine | Synthesis of well-defined four-arm star block copolymers. | nsrrc.org.tw |
Graft copolymers, which consist of a main polymer backbone with polymeric side chains, can be synthesized via several strategies. cmu.eduwikipedia.org The "grafting through" (or macromonomer) method involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group). cmu.eduresearchgate.net A macromonomer derived from this compound could be copolymerized with other monomers to create a graft copolymer. The reactivity of the macromonomer is a crucial factor in this process. tandfonline.com
Alternatively, the "grafting from" method utilizes a polymer backbone containing initiating sites from which the side chains are grown. cmu.eduresearchgate.net A copolymer of styrene and this compound would present pendant bromoethyl groups along the backbone. These groups can then act as initiators for a subsequent ATRP of another monomer, leading to the formation of a well-defined graft copolymer with controlled side chain length and density. This approach has been used to graft various polymers from different backbones. mdpi.com
Dendritic polymers are highly branched, monodisperse macromolecules with a perfectly defined structure. nih.gov Their synthesis often involves a stepwise, generational approach. The combination of ATRP with strategic chain end modifications allows for the creation of dendrimer-like polystyrenes. acs.org For instance, star polymers can be synthesized and their arm-ends subsequently functionalized to become initiators for the next generation of polymer arms, leading to a dendritic structure. acs.org The reactive bromoethyl group of this compound provides a versatile handle for such iterative chemical transformations, enabling the tailored construction of hyperbranched and dendritic architectures. thno.orgfu-berlin.de
Precision Control over Polymer Chain Length and Dispersity
A key advantage of using controlled radical polymerization techniques like ATRP for the polymerization of styrenic monomers is the ability to achieve excellent control over the polymer's molecular weight and to produce polymers with a narrow molecular weight distribution (low dispersity or polydispersity index, PDI). acs.orgrsc.orgcmu.edu In ATRP, the polymerization proceeds in a "living" manner, where the polymer chains grow at a similar rate and the number of terminating side reactions is significantly reduced. cmu.edu This results in a linear increase of molecular weight with monomer conversion and PDI values that are typically below 1.5, and often much lower. cmu.edusci-hub.se This level of control is essential for the synthesis of well-defined macromolecular architectures where predictable chain lengths are a prerequisite for achieving the desired material properties and performance. The polymerization of substituted styrenes via ATRP has been shown to yield polymers with low polydispersities, which decrease with increasing conversion and chain length. cmu.edu
Development of Functional Polymeric Materials
The presence of the reactive alkyl bromide in this compound provides a powerful tool for chemists to impart desired functionalities into polystyrene-based materials. This allows for the creation of polymers that can respond to external stimuli, form complex networks, and serve as precursors for materials with highly specific, engineered properties.
Creation of Responsive Polymeric Systems (e.g., via post-polymerization modification)
The development of "smart" or responsive polymers, which undergo significant changes in their physical or chemical properties in response to external stimuli, is a major focus of materials science. utwente.nl The bromoethyl group on the polystyrene backbone serves as a convenient anchor point for post-polymerization modification, a dominant strategy for creating functional polymers. escholarship.org This approach allows for the introduction of various functional moieties that can impart responsiveness to stimuli such as pH, temperature, or the presence of specific chemical species.
For instance, the bromoethyl group can be readily converted to other functional groups through nucleophilic substitution reactions. By attaching pH-sensitive groups, polymers can be designed to swell or shrink, or become soluble or insoluble, with changes in the acidity of the surrounding environment. Similarly, grafting thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM) can induce temperature-dependent phase transitions. utwente.nl Another key area is the development of polymers responsive to reactive oxygen species (ROS). nih.gov Thioether-containing polymers, which can be synthesized from the bromoethyl precursor, exhibit a phase transition from hydrophobic to hydrophilic upon oxidation by ROS, making them useful for targeted drug delivery systems. nih.gov
Table 1: Examples of Responsive Systems via Modification of Poly(this compound)
| Stimulus | Functional Group Introduced | Resulting Property Change |
| pH | Carboxylic acids, Amines | Altered solubility, swelling/collapse |
| Temperature | Poly(N-isopropylacrylamide) (PNIPAM) | Lower Critical Solution Temperature (LCST) behavior |
| Reactive Oxygen Species (ROS) | Thioethers | Hydrophobic-to-hydrophilic phase transition |
These modification strategies transform a relatively simple polystyrene derivative into a sophisticated, responsive material suitable for applications in sensors, actuators, and controlled-release systems.
Incorporation into Specialized Polymer Networks and Resins
The reactivity of the bromoethyl group makes this compound an excellent monomer for the fabrication of specialized polymer networks and functional resins. These materials are widely used as catalysts, scavengers in organic synthesis, and stationary phases in chromatography. By copolymerizing this compound with a cross-linking agent such as divinylbenzene (DVB), a robust, insoluble network is formed. researchgate.net The bromoethyl groups distributed throughout this network are accessible for further chemical transformations.
For example, these reactive sites can be functionalized with amines, phosphines, or other ligands to create polymer-supported catalysts. This heterogenization of homogeneous catalysts simplifies purification processes, as the catalyst can be easily removed from the reaction mixture by filtration. Similarly, functionalizing the resin with amine groups, such as morpholine, creates "scavenger resins" that can covalently bind to and remove excess acid or electrophilic reagents from a reaction, streamlining product purification. researchgate.net The versatility of styrenic copolymers also allows for their formulation into a wide range of materials, including adhesives and sealants, where the properties can be finely tuned. specialchem.com
Precursors for Advanced Materials with Tailored Properties
The utility of this compound extends to its role as a precursor for advanced materials where properties are tailored at the molecular level. The bromoethyl group can be transformed into a vast array of other functionalities, enabling precise control over the final material's characteristics. This is exemplified in the synthesis of conjugated polymers and materials with specific optical or electronic properties.
For instance, the bromoethyl group can be a starting point for synthesizing monomers used in multicomponent polymerizations to create complex heterocyclic polymers with high refractive indices or specific fluorescence responses for chemosensor applications. nih.gov The ability to controllably introduce diverse functional groups allows for the engineering of materials with tailored solubility, thermal stability, and charge-transport properties. This approach is crucial in the development of "synthetic metals" and other electronically active polymers derived from acetylenic compounds. nih.gov Furthermore, the monomer can be a building block in the synthesis of borylated indenes, which are versatile intermediates for creating complex organic molecules and functional materials through subsequent reactions like Suzuki couplings. acs.org
Research in Bio-related Polymer Synthesis
In the biomedical field, polymers are designed to interact with biological systems in highly specific ways. This compound serves as a key starting material for creating polymers intended for applications such as drug delivery and bioconjugation, where precise control over chemical structure and functionality is paramount.
Synthesis of Monomers for Cationic Nanoparticles
Cationic polymers are of significant interest for biomedical applications, particularly as non-viral vectors for gene delivery. researchgate.net They can form complexes with negatively charged nucleic acids (like DNA and siRNA) and facilitate their entry into cells. This compound is an ideal precursor for creating cationic monomers. The bromoethyl group readily reacts with tertiary amines in a quaternization reaction to form a positively charged quaternary ammonium salt.
This resulting styrenic monomer, now bearing a permanent positive charge, can be polymerized or copolymerized to form cationic nanoparticles or nanogels. researchgate.net The polymerization can proceed through various mechanisms, including cationic polymerization, which is suitable for alkene monomers with electron-donating substituents. wikipedia.org The synthesis is often designed to produce well-controlled polymer structures. nih.gov These cationic polymer nanoparticles are being explored for their ability to bind and deliver therapeutic biomolecules. researchgate.net
Table 2: Synthesis of Cationic Monomer from this compound
| Reactant 1 | Reactant 2 | Resulting Functional Group | Monomer Type |
| This compound | Trimethylamine | Quaternary Ammonium Salt | Cationic |
| This compound | Pyridine | Pyridinium Salt | Cationic |
| This compound | N,N-Dimethylethanolamine | Hydroxyl-functionalized Quaternary Ammonium Salt | Functional Cationic |
As a Building Block for Synthetic Intermediates in Bioconjugation Research (General Context)
Bioconjugation is the chemical strategy of linking biomolecules to other molecules, including polymers, dyes, or therapeutic agents. ru.nl This process requires highly specific and efficient chemical reactions that can proceed under mild, aqueous conditions. The bromoethyl group of this compound makes it a useful building block for creating synthetic intermediates for such applications.
The alkyl bromide is an electrophilic handle that can react with nucleophilic functional groups commonly found in biomolecules, such as the thiol group in cysteine residues of proteins. By first incorporating this compound into a polymer or another molecule of interest, the bromoethyl group is positioned as a reactive site for subsequent conjugation to a biomolecule. This approach allows for the creation of polymer-protein conjugates, nanoparticle-antibody conjugates, and other advanced hybrid materials. While direct reaction in a biological setting can be challenging due to competing nucleophiles (like water), its utility in the controlled, multi-step synthesis of complex bioconjugate intermediates is well-established in research settings. ru.nl
Advanced Research Directions and Future Perspectives
Exploration of Novel Polymerization Mechanisms with 4-(2-Bromoethyl)styrene
While conventional free-radical polymerization of styrene (B11656) is well-established, advanced research is focused on controlled/living radical polymerization (CLRP) techniques to synthesize well-defined polymers from this compound with precise control over molecular weight, architecture, and low polydispersity. mdpi.com Key among these are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for polymerizing styrenic monomers. psecommunity.org The mechanism involves the reversible activation and deactivation of a dormant polymer chain by a transition metal complex, typically copper-based. mdpi.com For this compound, the process would be initiated by an alkyl halide, and the polymerization would proceed with a constant number of propagating species, allowing for excellent control over the final polymer structure. cmu.edu The controlled nature of ATRP is indicated by a linear increase in molecular weight with monomer conversion and the resulting low polydispersity indices (Đ), typically below 1.5. cmu.edu Research is exploring various ligands, initiators, and reaction conditions to optimize the ATRP of substituted styrenes, including surface-initiated ATRP to grow polymer brushes from substrates. sioc.ac.cnnih.gov
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CLRP technique that relies on a chain transfer agent (CTA), usually a thiocarbonylthio compound, to mediate the polymerization. nih.gov The process allows for the synthesis of polymers with complex architectures like block copolymers. researchgate.netmdpi.com The choice of CTA is crucial for controlling the polymerization of styrene and its derivatives. taylorfrancis.com Future work in this area involves designing novel CTAs tailored for substituted styrenes and exploring RAFT in environmentally friendly emulsion or miniemulsion systems. mdpi.comnih.gov
Other Controlled Polymerization Techniques: Nitroxide-Mediated Polymerization (NMP) is another established method for the controlled polymerization of styrene. cmu.edu It utilizes a stable nitroxide radical to reversibly cap the growing polymer chain. cmu.edu The exploration of these mechanisms for this compound will enable the synthesis of a new class of functional materials with unprecedented precision.
| Polymerization Technique | Key Features | Typical Polydispersity (Đ) for Styrenes | Controlling Agent |
|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Controlled molecular weight, linear Mn vs. conversion, well-defined architecture. cmu.edu | 1.1 - 1.5 cmu.edu | Transition Metal Catalyst (e.g., CuBr/ligand) psecommunity.org |
| Reversible Addition-Fragmentation chain Transfer (RAFT) | Versatile for various monomers, enables complex architectures (blocks, stars). nih.gov | 1.1 - 1.3 mdpi.com | Thiocarbonylthio CTA (e.g., trithiocarbonate) researchgate.net |
| Nitroxide-Mediated Polymerization (NMP) | Metal-free system, good control over styrenic polymers. cmu.edu | 1.1 - 1.4 mdpi.com | Stable Nitroxide Radical (e.g., TEMPO) |
Development of Sustainable Synthetic Routes to this compound and its Derivatives
The increasing emphasis on green chemistry is driving research into more sustainable methods for synthesizing chemical compounds, including monomers like this compound. chemistryjournals.net Traditional synthetic routes often rely on hazardous reagents and volatile organic solvents, generating significant waste. acs.org
Future research directions focus on several key principles of green chemistry:
Alternative Solvents: Replacing traditional chlorinated or dipolar aprotic solvents with more benign alternatives like water, supercritical fluids, or ionic liquids is a primary goal. chemistryjournals.netacs.org
Catalytic Processes: Developing highly efficient catalytic routes can reduce waste and energy consumption compared to stoichiometric reactions. This includes exploring biocatalysis or novel chemocatalysts for the key synthetic steps. rsc.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is essential. A significant challenge in synthesizing this compound is avoiding the competing E2 elimination reaction, which forms an undesired vinylbenzene byproduct and reduces atom economy. Careful selection of non-basic reagents and mild reaction conditions is critical.
Flow Chemistry: Utilizing continuous flow reactors can improve safety, efficiency, and scalability of chemical syntheses. This approach allows for precise control over reaction parameters, potentially minimizing side reactions and improving yield. chemistryjournals.net
A potential sustainable route could involve the catalytic conversion of bio-based feedstocks to a styrene precursor, followed by a highly selective, solvent-minimized bromination step.
Integration of this compound into Stimuli-Responsive Materials Design
Stimuli-responsive, or "smart," materials can change their physical or chemical properties in response to external triggers. researchgate.net Poly(this compound) is an excellent platform for creating such materials because the bromoethyl group provides a convenient site for post-polymerization modification. By attaching specific functional moieties, polymers that respond to pH, temperature, or other stimuli can be designed.
pH-Responsive Materials: The bromoethyl group can be readily converted to acidic or basic pendant groups via nucleophilic substitution. For instance, reaction with amines (e.g., diethylamine) would introduce basic tertiary amine groups. These groups can accept or donate protons depending on the environmental pH, causing the polymer to swell/contract or change its solubility. ebrary.netmdpi.com Such materials have potential applications in targeted drug delivery, where a change in pH (e.g., in a tumor microenvironment) could trigger the release of a therapeutic agent. researchgate.netrsc.org
Thermo-Responsive Materials: Polymers that exhibit a temperature-dependent phase transition in solution, such as a Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST), are of great interest. sciopen.comrsc.org By grafting well-known thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) or oligo(ethylene glycol) chains onto the poly(this compound) backbone, new materials with tunable thermal responses can be created. nih.govnih.gov These materials could be used in applications ranging from smart coatings to tissue engineering scaffolds. sciopen.com
| Stimulus | Modification Strategy | Resulting Behavior | Potential Application |
|---|---|---|---|
| pH | Substitution of bromide with amine-containing nucleophiles (e.g., diethylamine). ebrary.net | Polymer swells or dissolves in acidic conditions due to protonation of amine groups. mdpi.com | Targeted drug delivery to acidic tumor sites. researchgate.net |
| Temperature (LCST) | Grafting of N-isopropylacrylamide (NIPAM) units onto the polymer backbone. nih.gov | Polymer is soluble in water below ~32°C and precipitates upon heating. nih.gov | Cell sheet engineering, thermal switches. sciopen.com |
Computational Chemistry Approaches to Predict Reactivity and Polymerization Behavior
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity and reaction mechanisms. dntb.gov.ua Applying these methods to this compound can provide valuable insights that guide experimental work.
Predicting Monomer Reactivity: DFT calculations can be used to determine various electronic properties of the this compound monomer, such as its frontier molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and various reactivity descriptors. dntb.gov.uanih.gov These calculations can help predict how the bromoethyl substituent influences the electronic nature and reactivity of the polymerizable vinyl group compared to unsubstituted styrene. nih.gov This information is critical for understanding its copolymerization behavior with other monomers.
Emerging Applications in Specialized Material Science and Chemical Engineering Fields
The versatility of this compound and its polymers opens doors to a wide range of specialized applications. The ability to precisely control the polymer structure and introduce a variety of functional groups is key to its potential.
Functional Surfaces and Interfaces: By using surface-initiated polymerization, dense brushes of poly(this compound) can be grown on various substrates. nih.gov Subsequent modification of these brushes allows for the creation of surfaces with tailored properties, such as anti-fouling coatings, platforms for biosensors, or specialized chromatographic materials.
Advanced Nanomaterials: Block copolymers synthesized from this compound using controlled polymerization techniques can self-assemble into well-defined nanostructures like micelles, vesicles, or cylinders. The bromoethyl groups can then be modified to create functional nanocarriers for drug delivery, nanoreactors for catalysis, or templates for the synthesis of inorganic nanomaterials. mdpi.com
Biomedical Materials: The introduction of biocompatible or bioactive moieties onto the polymer backbone can lead to advanced materials for tissue engineering, antimicrobial coatings, or diagnostic assays. For example, covalent attachment of peptides or specific binding agents could create materials for targeted cell adhesion or pathogen detection. mdpi.com
Optoelectronic Materials: The polystyrene backbone can be functionalized with chromophores or fluorophores by leveraging the reactive bromoethyl handle. This could lead to the development of novel polymeric fluorescent sensors for detecting specific analytes, such as nitroaromatic compounds, or materials with tailored optical properties. mdpi.com
The continued exploration of this monomer will undoubtedly lead to the development of novel materials that address current challenges in science and engineering.
Q & A
Q. What analytical approaches distinguish between monomeric and polymeric forms of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
